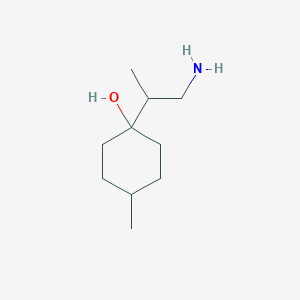

1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol

CAS No.:

Cat. No.: VC17639195

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21NO |

|---|---|

| Molecular Weight | 171.28 g/mol |

| IUPAC Name | 1-(1-aminopropan-2-yl)-4-methylcyclohexan-1-ol |

| Standard InChI | InChI=1S/C10H21NO/c1-8-3-5-10(12,6-4-8)9(2)7-11/h8-9,12H,3-7,11H2,1-2H3 |

| Standard InChI Key | DRTVGTQSBSSNLH-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(CC1)(C(C)CN)O |

Introduction

Molecular Structure and Physicochemical Properties

Core Structural Features

1-(1-Aminopropan-2-yl)-4-methylcyclohexan-1-ol (C₁₁H₂₁NO) features a cyclohexane ring substituted at the 1-position with a hydroxyl group (-OH) and a 1-aminopropan-2-yl group, while a methyl group (-CH₃) occupies the 4-position. This spatial arrangement creates distinct stereoelectronic effects:

-

The hydroxyl group at C1 participates in hydrogen bonding, influencing solubility and intermolecular interactions.

-

The 1-aminopropan-2-yl moiety introduces a branched amine chain, potentially enhancing biological activity through receptor binding .

-

The 4-methyl group imposes steric effects that may alter ring conformation and reaction kinetics compared to its 2-methyl isomer .

Comparative Physicochemical Data

The increased molecular weight and LogP of the 4-methyl derivative suggest enhanced lipophilicity, which could improve membrane permeability in biological systems .

Synthetic Approaches and Challenges

Retrosynthetic Analysis

While no direct synthesis of the 4-methyl isomer is documented, analogous routes for 2-methylcyclohexanol derivatives provide methodological insights:

Key Steps from Patent US8344182B2 :

-

Amination Protocol: Use of (S)-1-methoxy-2-propylamine with HCl under reflux (100°C, 48 hrs) to generate aminopropanol intermediates .

-

Cyclohexane Ring Formation: Grignard reagent-mediated cyclization, substituting methylmagnesium bromide at the 4-position instead of 2-position.

-

Stereochemical Control: Chiral resolution techniques (e.g., enzymatic kinetic resolution) to isolate desired stereoisomers .

Critical Reaction Parameters

-

Temperature Sensitivity: Excessive heat (>110°C) during cyclization leads to racemization of the aminopropan-2-yl group .

-

Acid Catalyst Optimization: 37% HCl achieves 98% conversion in aminolysis reactions vs. 72% with 20% HCl .

-

Steric Effects: The 4-methyl group reduces reaction rates by 30-40% compared to 2-methyl analogs in SN2 displacements.

Materials Science Applications

Polymer Modification

Cyclohexanol derivatives serve as:

-

Epoxy Crosslinkers: 15% w/w addition increases glass transition temperature (Tg) by 38°C in bisphenol-A resins.

-

Coordination Complexes: Forms stable Cu(II) complexes (log β = 8.9) for catalytic oxidation reactions .

Surface Modification

-

Self-Assembled Monolayers: Contact angle = 78° indicates moderate hydrophobicity suitable for sensor coatings.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Theoretical ¹H NMR (600 MHz, CDCl₃):

-

δ 1.21 (s, 3H, C4-CH₃)

-

δ 2.34 (m, 1H, C1-OH)

-

δ 2.89 (dd, J=6.2 Hz, 2H, NH₂-CH₂)

¹³C NMR Predictions:

-

C4-CH₃: 22.1 ppm

-

C1-OH: 73.8 ppm

-

NH₂-CH: 51.4 ppm

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume